1-Adamantan-1-yl-3-phenyl-urea
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Overview
Description
1-Adamantan-1-yl-3-phenyl-urea is a compound that belongs to the class of urea derivatives It is characterized by the presence of an adamantane moiety and a phenyl group attached to the urea functional group The adamantane structure is known for its rigidity and stability, while the phenyl group contributes to the compound’s aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Adamantan-1-yl-3-phenyl-urea can be synthesized through a multi-step process involving the reaction of adamantane derivatives with phenyl isocyanate. One common method involves the reaction of 1-adamantylamine with phenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Adamantan-1-yl-3-phenyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives of the adamantane and phenyl groups.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction may result in the formation of reduced derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Oxidized derivatives of adamantane and phenyl groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl group.
Scientific Research Applications
1-Adamantan-1-yl-3-phenyl-urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties. The adamantane moiety is known to enhance the lipophilicity and membrane permeability of the compound, making it a promising candidate for drug development.
Medicine: Research has explored its potential as an inhibitor of enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of bioactive lipids. Inhibition of sEH has therapeutic implications for conditions such as hypertension and inflammation.
Mechanism of Action
The mechanism of action of 1-Adamantan-1-yl-3-phenyl-urea involves its interaction with specific molecular targets. For example, as an inhibitor of soluble epoxide hydrolase (sEH), the compound binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition leads to the accumulation of bioactive epoxides, which have various physiological effects, including vasodilation and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
1-Adamantan-1-yl-3-(4-fluorophenyl)urea: This compound contains a fluorine atom on the phenyl group, which can enhance its biological activity and binding affinity to certain targets.
1-Adamantan-1-yl-3-(3-chlorophenyl)urea: The presence of a chlorine atom on the phenyl group can influence the compound’s reactivity and stability.
1-Adamantan-1-yl-3-(2-bromophenyl)urea: Bromine substitution on the phenyl group can affect the compound’s electronic properties and interactions with biological targets.
Uniqueness
1-Adamantan-1-yl-3-phenyl-urea is unique due to its combination of the adamantane moiety and the phenyl group. The adamantane structure provides rigidity and stability, while the phenyl group offers aromatic properties and potential for various chemical modifications. This combination makes the compound versatile for applications in different scientific fields .
Properties
CAS No. |
113707-81-6 |
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Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-phenylurea |
InChI |
InChI=1S/C17H22N2O/c20-16(18-15-4-2-1-3-5-15)19-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H2,18,19,20) |
InChI Key |
BOKJLWGPHOTBQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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